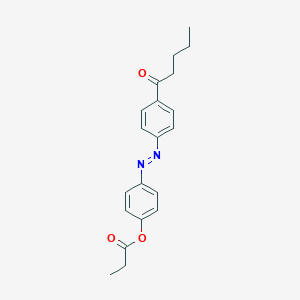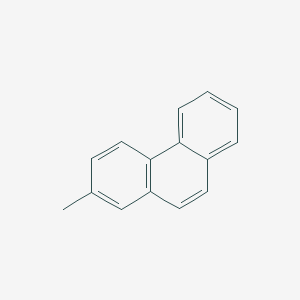
スルファメトロール
概要
説明
スルファメトールは、スルホンアミド系抗菌剤です。さまざまな細菌感染症の治療に、トリメトプリムとの併用でよく使用されます。 この化合物は、分子式がC₉H₁₀N₄O₃S₂、分子量が286.32 g/molです 。 スルファメトールは、幅広い種類の細菌に対する効果で知られており、抗菌療法の分野で重要な薬剤となっています .
製法
スルファメトールの合成は、4-アミノベンゼンスルホン酸のスルホ基と、4-メトキシ-1,2,5-チアゾール-3-アミンのアミノ基との形式的な縮合反応によって行われます 。反応条件は通常、スルホンアミド結合が正しく形成されるように、制御された環境が必要です。 工業的な製造方法では、最終製品の一貫性と純度を維持するために、自動化されたプロセスを用いた大規模合成が行われる場合があります .
科学的研究の応用
Sulfametrole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sulfonamide chemistry and reaction mechanisms.
Biology: Sulfametrole is used in microbiological studies to understand bacterial resistance mechanisms and the efficacy of antibacterial agents.
Medicine: The compound is used in clinical research to develop new antibacterial therapies and to study the pharmacokinetics and pharmacodynamics of sulfonamide drugs.
Industry: Sulfametrole is used in the pharmaceutical industry for the production of antibacterial medications
作用機序
スルファメトールは、細菌の酵素ジヒドロプテロアートシンターゼを阻害することで抗菌効果を発揮します。この酵素は、細菌の成長と複製に必要な葉酸の合成に不可欠です。 スルファメトールはこの酵素を阻害することで、細菌が葉酸を合成することを効果的に阻止し、細菌の死に至らしめます .
生化学分析
Biochemical Properties
Sulfametrole interacts with various biomolecules in its role as an antibiotic. It is known to increase the therapeutic efficacy of drugs like Metformin when used in combination . The exact enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .
Cellular Effects
Sulfametrole has a significant impact on various types of cells, primarily bacterial cells. It is used to treat bacterial infections in different parts of the body, including urinary tract infections, gastrointestinal bacterial infection, genital infection, kidney infection caused by susceptible bacteria, pneumonia, respiratory tract infection, and skin bacterial infection .
Molecular Mechanism
As a sulfonamide antibacterial, it is likely to work by inhibiting bacterial synthesis of folic acid, a vital component for bacterial growth and reproduction .
Temporal Effects in Laboratory Settings
The temporal effects of Sulfametrole in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented. It has been observed that in patients on continuous renal replacement therapy, the total plasma clearance and volume of distribution of Sulfametrole were significantly higher than in the control group .
Dosage Effects in Animal Models
Animal models are widely used in drug development and could potentially be used to study the dosage effects of Sulfametrole .
Metabolic Pathways
As a sulfonamide, it is likely involved in the pathway of folic acid synthesis in bacteria .
準備方法
The synthesis of sulfametrole involves the formal condensation of the sulfo group of 4-aminobenzenesulfonic acid with the amino group of 4-methoxy-1,2,5-thiadiazol-3-amine . The reaction conditions typically require a controlled environment to ensure the proper formation of the sulfonamide bond. Industrial production methods may involve large-scale synthesis using automated processes to maintain consistency and purity of the final product .
化学反応の分析
スルファメトールは、次のようなさまざまな化学反応を起こします。
酸化: スルファメトールは、特定の条件下で酸化され、スルホン誘導体を生成します。
還元: この化合物は、対応するアミン誘導体まで還元されます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究における用途
スルファメトールは、科学研究においてさまざまな用途があります。
化学: スルホンアミド化学および反応機構に関する研究において、モデル化合物として使用されます。
生物学: スルファメトールは、細菌の耐性機構や抗菌剤の効果を理解するための微生物学的研究に使用されます。
医学: この化合物は、新しい抗菌療法の開発や、スルホンアミド系薬剤の薬物動態および薬力学を研究するための臨床研究に使用されます。
類似化合物との比較
スルファメトールは、スルファメトキサゾールやスルファジアジンなどの他のスルホンアミド系化合物と類似しています。スルファメトールは、トリメトプリムとの併用で特に効果を発揮する独自の特性を持っています。 この併用は、抗菌スペクトルを強化し、細菌の耐性発生の可能性を低減します .
類似の化合物には、次のようなものがあります。
スルファメトキサゾール: トリメトプリムとの併用で用いられる、別のスルホンアミド系抗菌剤です。
スルファジアジン: さまざまな細菌感染症の治療に用いられる、スルホンアミド系抗菌剤です。
スルフィソキサゾール: 同様の作用機序を持つ、スルホンアミド系抗菌剤です.
スルファメトールの独特の構造とトリメトプリムとの併用は、細菌感染症、特に他の抗菌剤に耐性を持つ細菌感染症の治療において、この化合物を貴重な薬剤としています .
特性
IUPAC Name |
4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S2/c1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h2-5H,10H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYMGQQVNAMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865655 | |
| Record name | Sulfametrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32909-92-5 | |
| Record name | Sulfametrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32909-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfametrole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032909925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfametrole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfametrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfametrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5AK41IPQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sulfametrole is a sulfonamide antibacterial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS) [, , , ]. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA synthesis [, , ].
A: Trimethoprim inhibits dihydrofolate reductase (DHFR), another enzyme in the same folic acid synthesis pathway as DHPS [, , , ]. The combined blockade of DHPS by Sulfametrole and DHFR by Trimethoprim creates a synergistic effect, resulting in potent bactericidal activity [, , , , , , , ].
A: The molecular formula of Sulfametrole is C9H10N4O3S2, and its molecular weight is 286.33 g/mol [].
A: Yes, spectroscopic studies have been conducted on Sulfametrole. The geometric features of the thiadiazole ring, as determined by X-ray crystallography, indicate some π-electron delocalization within the ring []. Furthermore, the benzene and thiadiazole rings are nearly perpendicular to each other [].
A: Yes, studies have explored the stability of Sulfametrole in combination with Trimethoprim. These studies revealed that Sulfametrole forms a stable 1:1 molecular complex with Trimethoprim [, ]. This complexation can impact the pharmaceutical quality of such combinations [].
ANone: There are no reports in the provided research articles suggesting that Sulfametrole exhibits catalytic properties. As a sulfonamide antibacterial, its primary mode of action revolves around enzyme inhibition rather than catalysis.
A: While the provided articles do not explicitly detail computational studies on Sulfametrole, the research on Tetroxoprim-Sulfametrole complexes [] highlights the use of theoretical phase diagrams. Such diagrams can be generated using computational methods, suggesting potential applications of computational chemistry in understanding Sulfametrole's properties and interactions.
A: While the provided articles do not delve into specific SAR studies for Sulfametrole, they underscore the importance of the sulfonamide moiety for antibacterial activity [, , , ]. Modifications to this group could significantly impact Sulfametrole's ability to inhibit DHPS and, consequently, its antibacterial efficacy.
A: One study describes the development of an intravenously administrable aqueous solution of Sulfametrole and Trimethoprim utilizing malic acid, L-serine, and/or L-threonine as solubilizing agents []. This formulation aims to enhance the solubility and stability of the drug combination.
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Sulfametrole. Information regarding specific SHE regulations is not discussed in these articles.
A: Research indicates that Sulfametrole's pharmacokinetics are significantly influenced by renal function. Patients with impaired renal function exhibit increased elimination half-life times and higher plasma concentrations of both Sulfametrole and its metabolites, leading to cumulation, especially of the metabolized portion of the drug []. This accumulation necessitates dose adjustments for patients with renal impairment [].
A: Studies show that Sulfametrole effectively reaches therapeutic concentrations in various tissues, including lung tissue [] and prostate tissue []. In a study involving patients with pulmonary tumors, Sulfametrole concentrations in lung tissue were found to be clinically significant []. Similarly, research on patients undergoing prostatectomy demonstrated substantial Sulfametrole concentrations in prostate tissue [].
A: Clinical trials have demonstrated the effectiveness of Sulfametrole-Trimethoprim combinations in treating chancroid. A study found a single dose of Sulfametrole-Trimethoprim to be highly effective in curing chancroid in men []. Another study showed similar success in treating women with chancroid using a single-dose regimen [].
A: Resistance to Sulfametrole, like other sulfonamides, primarily arises from mutations in the dihydropteroate synthase (DHPS) enzyme, reducing its binding affinity to the drug [, , ]. Additionally, bacteria can acquire resistance genes, such as sul1 and sul2, which encode altered DHPS enzymes with decreased susceptibility to sulfonamides [].
A: Yes, cross-resistance among sulfonamides is a concern. The widespread use of sulfonamides has contributed to the selection and dissemination of resistance genes, leading to a decrease in their effectiveness against certain bacterial infections, particularly those caused by Enterobacteriaceae harboring extended-spectrum β-lactamases (ESBLs) and carbapenemases [].
ANone: Information regarding the specific toxicology and safety profile of Sulfametrole is not extensively discussed in the provided research articles.
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Sulfametrole and do not provide detailed information on these topics.
A: Research comparing Sulfametrole-Trimethoprim to Co-trimoxazole indicates similar resistance patterns. While both combinations remain effective against many pathogens, a slight increase in resistance, particularly among Staphylococcus, Klebsiella, and Serratia species, has been observed []. This highlights the ongoing challenge of antimicrobial resistance and the need for continued surveillance and development of new therapeutic options.
A: Research on Sulfametrole, particularly regarding resistance mechanisms, has broader implications for understanding bacterial adaptation to antibacterial agents. The identification of mutations in the DHPS enzyme and the spread of resistance genes, like sul1 and sul2, provides valuable insights into the evolutionary strategies employed by bacteria to evade antimicrobial action [, , ]. This knowledge is crucial for developing new drugs and treatment strategies to combat bacterial resistance effectively.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
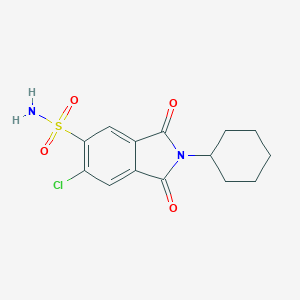


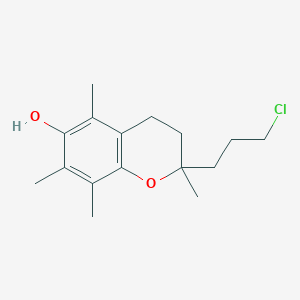
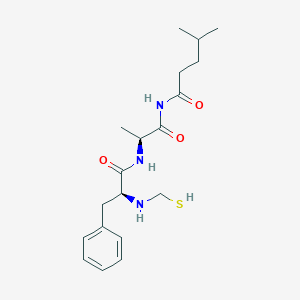

![2-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B47517.png)


![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)
